molecular formula C10H17FN2O2 B2355632 N-(2-fluorocyclopentyl)morpholine-4-carboxamide CAS No. 2198769-73-0

N-(2-fluorocyclopentyl)morpholine-4-carboxamide

Cat. No.: B2355632
CAS No.: 2198769-73-0
M. Wt: 216.256
InChI Key: GVQCSDIQCISWNX-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)morpholine-4-carboxamide is a synthetic compound that belongs to the class of morpholine carboxamides. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its unique chemical structure allows for diverse applications ranging from drug discovery to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)morpholine-4-carboxamide typically involves the reaction of 2-fluorocyclopentanone with morpholine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

N-(2-fluorocyclopentyl)morpholine-4-carboxamide has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate certain biochemical pathways, leading to its observed effects. For instance, in medical research, it has been shown to interact with receptors involved in inflammatory responses, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorocyclopentyl)morpholine-4-carboxamide
  • N-(2-bromocyclopentyl)morpholine-4-carboxamide
  • N-(2-methylcyclopentyl)morpholine-4-carboxamide

Uniqueness

N-(2-fluorocyclopentyl)morpholine-4-carboxamide stands out due to the presence of the fluorine atom in the cyclopentyl ring. This fluorine substitution imparts unique chemical and physical properties to the compound, such as increased stability and reactivity, making it particularly valuable in various applications.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O2/c11-8-2-1-3-9(8)12-10(14)13-4-6-15-7-5-13/h8-9H,1-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQCSDIQCISWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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